molecular formula C13H25BrO2 B8254153 (2R)-2-(8-bromooctoxy)oxane

(2R)-2-(8-bromooctoxy)oxane

Cat. No.: B8254153
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-ZDUSSCGKSA-N
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Description

(2R)-2-(8-bromooctoxy)oxane is a chemical compound characterized by the presence of an oxane ring substituted with an 8-bromooctoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(8-bromooctoxy)oxane typically involves the reaction of oxane derivatives with 8-bromooctanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxane, followed by the addition of 8-bromooctanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(8-bromooctoxy)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 2-(8-hydroxyoctoxy)oxane or 2-(8-aminooctoxy)oxane.

    Oxidation: Formation of 2-(8-bromooctoxy)oxane-2-carboxylic acid.

    Reduction: Formation of 2-(8-octyloxy)oxane.

Scientific Research Applications

(2R)-2-(8-bromooctoxy)oxane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored as a building block for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(8-bromooctoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The oxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(8-chlorooctoxy)oxane
  • (2R)-2-(8-iodooctoxy)oxane
  • (2R)-2-(8-fluorooctoxy)oxane

Uniqueness

(2R)-2-(8-bromooctoxy)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

(2R)-2-(8-bromooctoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBYQZIJFWGOO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)OCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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